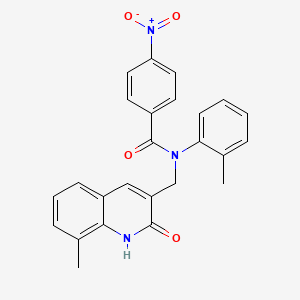
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2000 by the pharmaceutical company Helsinn Healthcare, and since then, it has been the subject of numerous scientific studies.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves the inhibition of topoisomerase I, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the replication of cancer cells and viral particles. The inhibition of topoisomerase I leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In viral infections, this compound has been shown to inhibit viral replication and reduce the viral load in infected cells. The toxicity and pharmacokinetics of this compound have also been studied, and it has been shown to have low toxicity and good bioavailability.
实验室实验的优点和局限性
The advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide in lab experiments include its high potency and specificity for topoisomerase I, its low toxicity, and its ability to inhibit the growth of various cancer cell lines and viral particles. The limitations include the need for optimization of the synthesis method to increase yield and purity, the need for further studies to determine the optimal dosage and treatment regimen, and the need for further studies to determine the potential side effects of long-term use.
未来方向
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide. One direction is the optimization of the synthesis method to increase yield and purity. Another direction is the further study of the optimal dosage and treatment regimen for different types of cancer and viral infections. Additionally, the potential side effects of long-term use need to be studied. The use of this compound in combination with other anti-cancer drugs or antiviral agents also needs to be explored. Finally, the potential use of this compound in other diseases, such as autoimmune disorders, should be investigated.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and potassium cyanide to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride and o-toluidine to form the final product, this compound. The synthesis method has been optimized over the years to increase the yield and purity of the final product.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and cell division. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to its anti-cancer properties, this compound has been studied for its potential use in the treatment of viral infections, such as hepatitis B and C.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-3-4-9-22(16)27(25(30)18-10-12-21(13-11-18)28(31)32)15-20-14-19-8-5-7-17(2)23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMCGXWUPKVYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

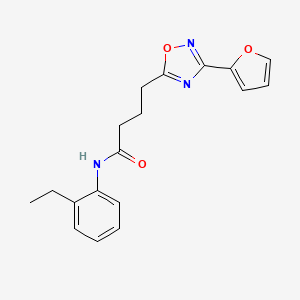
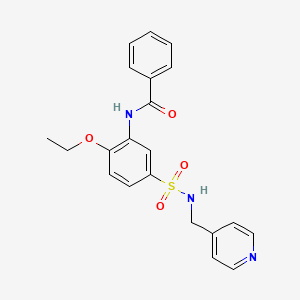
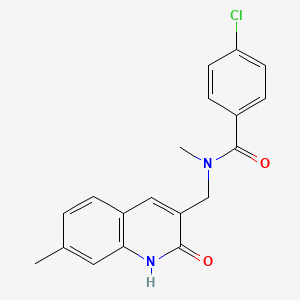



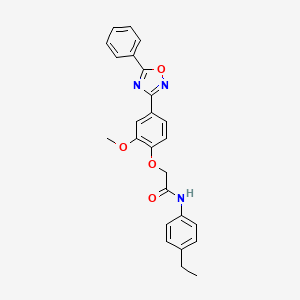
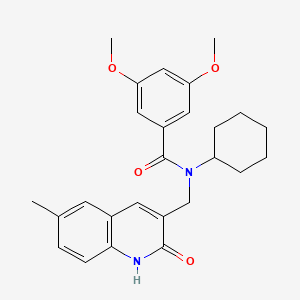
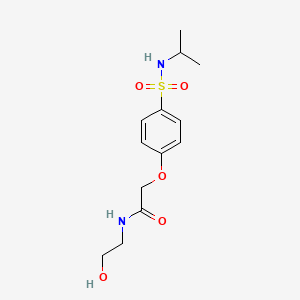
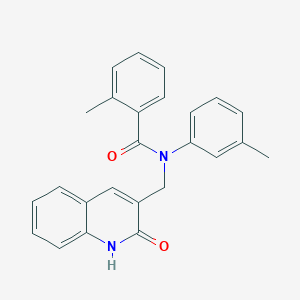
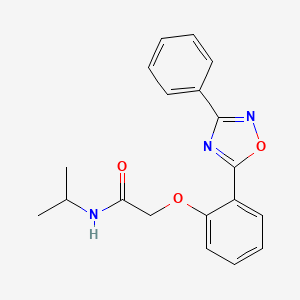
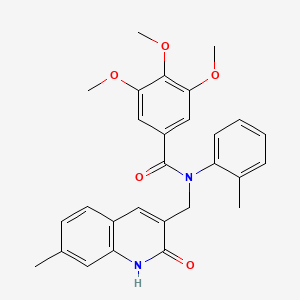

![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)